

physicochemical characteristics of 2-Fluoro-3-methyl-5-nitropyridine

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Compound Name: 2-Fluoro-3-methyl-5-nitropyridine

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Fluoro-3-methyl-5-nitropyridine**

Authored by: Gemini, Senior Application Scientist Introduction

2-Fluoro-3-methyl-5-nitropyridine is a fluorinated heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry.^[1] Its strategic importance stems from the unique arrangement of its functional groups: a pyridine core, a fluorine atom, a methyl group, and a nitro group. This combination makes it a versatile synthetic intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs). The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized feature in drug design.^{[1][2]} Concurrently, the nitro group serves as a potent electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution, and can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration.^{[1][3]}

This guide provides a comprehensive overview of the core physicochemical characteristics of **2-Fluoro-3-methyl-5-nitropyridine**, offering insights into its properties, reactivity, and handling. The information presented is intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex molecular architectures.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to confirm its identity and structure.

1.1. Nomenclature and Identifiers

- Systematic IUPAC Name: **2-fluoro-3-methyl-5-nitropyridine**[\[4\]](#)
- Common Synonyms: 2-Fluoro-5-nitro-3-picoline, 2-Fluoro-5-nitro-3-methylpyridine[\[4\]](#)[\[5\]](#)[\[6\]](#)
- CAS Number: 19346-46-4[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₆H₅FN₂O₂[\[4\]](#)[\[5\]](#)

1.2. Molecular Weight

- Average Molecular Weight: 156.11 g/mol [\[1\]](#)[\[4\]](#)[\[5\]](#)
- Monoisotopic Mass: 156.03350557 Da[\[4\]](#)[\[5\]](#)

1.3. Chemical Structure

The structural arrangement of the atoms dictates the compound's reactivity and properties.

Caption: Chemical structure of **2-Fluoro-3-methyl-5-nitropyridine**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, purification procedures, and formulation strategies. The data below is a combination of experimentally derived and predicted values.

Table 1: Summary of Physicochemical Properties

Property	Value	Source
Physical Form	Yellow to pale brown solid or liquid	[1]
Molecular Weight	156.11 g/mol	[1] [4]
Boiling Point	265.7 ± 35.0 °C (Predicted)	
Flash Point	114.5 ± 25.9 °C (Predicted)	[5]
Density	1.357 ± 0.06 g/cm³ (Predicted)	[5]
XLogP3	1.5	[4] [5]
Solubility	Slightly soluble in water (inferred from similar compounds)	[7] [8]
PSA (Polar Surface Area)	58.7 Å²	[4]
Refractive Index	1.533 (Predicted)	[5]

Expert Insights:

- Lipophilicity (XLogP3):** The XLogP3 value of 1.5 suggests moderate lipophilicity. The introduction of the fluorine atom typically increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[\[1\]](#)[\[9\]](#)
- Polar Surface Area (PSA):** A PSA of 58.7 Å² is within the range generally considered favorable for oral bioavailability. This value is dominated by the polar nitro group.
- Physical State:** The appearance as a low-melting solid or liquid is consistent with other substituted pyridines of similar molecular weight.[\[7\]](#)

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet corresponding to the three protons of the methyl group would appear in the aliphatic region (typically ~ 2.5 ppm). The aromatic protons will exhibit splitting patterns influenced by the surrounding substituents.
- ^{13}C NMR: The spectrum would display six distinct signals for the six carbon atoms. The carbon attached to the fluorine atom (C2) will show a characteristic large one-bond coupling constant ($^1\text{J}_{\text{CF}}$). The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.[10]
- ^{19}F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of its electronic environment on the electron-deficient pyridine ring.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO_2), typically found around 1530 cm^{-1} and 1350 cm^{-1} , respectively. A C-F stretching vibration would also be present, usually in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to its monoisotopic mass (156.03 Da).[11] Common fragmentation patterns may involve the loss of the nitro group (NO_2) or other small neutral molecules. Predicted m/z values for common adducts include $[\text{M}+\text{H}]^+$ at 157.04079 and $[\text{M}+\text{Na}]^+$ at 179.02273.[11]

Reactivity and Synthetic Applications

The synthetic utility of **2-Fluoro-3-methyl-5-nitropyridine** is primarily dictated by the reactivity of the fluoro and nitro substituents on the electron-deficient pyridine ring.

4.1. Nucleophilic Aromatic Substitution (SNAr)

The compound is highly activated towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the C-2 position is an excellent leaving group, facilitated by the strong electron-withdrawing effect of the nitro group at the C-5 position and the pyridine ring nitrogen.[1] This allows for the facile introduction of a wide range of nucleophiles.

- Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized

anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

- Common Nucleophiles: Primary and secondary amines, thiols, and alkoxides readily displace the fluorine atom to form the corresponding 2-substituted-3-methyl-5-nitropyridine derivatives.[1]

4.2. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various standard reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides access to 5-amino-2-fluoro-3-methylpyridine derivatives, which are valuable intermediates for further functionalization, such as diazotization or amide bond formation.[12]

4.3. Role in Drug Discovery

This molecule serves as a key building block for synthesizing APIs. The fluorinated pyridine scaffold is a common motif in modern pharmaceuticals. For instance, nitropyridine derivatives are investigated as potent inhibitors for therapeutic targets like Janus kinase 2 (JAK2).[1] The ability to easily modify the structure at the C-2 and C-5 positions makes it an attractive starting material for creating libraries of novel drug candidates.[1][3]

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions.

5.1. Protocol: SNAr with a Secondary Amine

This protocol describes a typical procedure for reacting **2-Fluoro-3-methyl-5-nitropyridine** with a generic secondary amine (e.g., morpholine).

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add **2-Fluoro-3-methyl-5-nitropyridine** (1.0 eq).

- Solvent and Reagents: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the secondary amine (1.1-1.5 eq) and a non-nucleophilic base like potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA) (2.0 eq).
- Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-3-methyl-5-nitropyridine derivative.

5.2. Protocol: Melting Point Determination

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature range from the point where the first drop of liquid appears to when the entire sample has melted. This range is the melting point.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety.

6.1. Hazard Identification

Based on GHS classifications for this compound, the primary hazards are:

- H302: Harmful if swallowed.[4]
- H314: Causes severe skin burns and eye damage.[4]
- H335: May cause respiratory irritation.[4]

6.2. Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]
- Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
- Avoid Contact: Do not get in eyes, on skin, or on clothing. In case of contact, rinse immediately and thoroughly with water.[13]
- Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention.[14]

6.3. Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][13]
- Keep away from incompatible materials such as strong oxidizing agents.[15][13]
- Some related fluoropyridines are noted to be moisture-sensitive; therefore, storage under an inert gas may be advisable.[15]

Conclusion

2-Fluoro-3-methyl-5-nitropyridine is a high-value chemical intermediate with a rich set of physicochemical properties that make it exceptionally useful in the synthesis of complex organic molecules. Its activated system for nucleophilic aromatic substitution, combined with the beneficial properties imparted by the fluorine atom, solidifies its role as a critical building block in pharmaceutical and agrochemical research. A thorough understanding of its

characteristics, reactivity, and safety precautions is essential for its effective and safe utilization in the laboratory.

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